(R)-3-Amino-1-chloro-4-phenylbutan-2-one
Description
Properties
Molecular Formula |
C10H12ClNO |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
(3R)-3-amino-1-chloro-4-phenylbutan-2-one |
InChI |
InChI=1S/C10H12ClNO/c11-7-10(13)9(12)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2/t9-/m1/s1 |
InChI Key |
CNNSBPMDYXZFTQ-SECBINFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)CCl)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)CCl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-1-chloro-4-phenylbutan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 4-phenylbutan-2-one.
Amination: The amino group is introduced via amination reactions, which can involve reagents such as ammonia or amines under suitable conditions.
Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques are employed, which may include the use of chiral catalysts or resolving agents.
Industrial Production Methods
In industrial settings, the production of ®-3-Amino-1-chloro-4-phenylbutan-2-one may involve large-scale batch or continuous processes. These methods are optimized for yield, purity, and cost-effectiveness, often utilizing automated systems and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-1-chloro-4-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as sodium hydroxide or alcohols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-3-Amino-1-chloro-4-phenylbutan-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-3-Amino-1-chloro-4-phenylbutan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to active sites or altering the conformation of target molecules, leading to changes in biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stereochemical Variants
Table 1: Key Properties of (R)-3-Amino-1-chloro-4-phenylbutan-2-one and Analogues
*Inferred from enantiomeric analogue.
Functional Group and Reactivity Differences
- Chlorine and Ketone Groups: The target compound’s chloro and ketone groups enhance electrophilicity, enabling nucleophilic substitution (e.g., SN2 at C1) and condensation reactions. In contrast, 2-Amino-4-phenylbutane lacks these groups, reducing its utility in complex syntheses .
- Hydrochloride Salt : The S-enantiomer’s hydrochloride salt improves stability and aqueous solubility compared to the free base, critical for biological assays .
Hydrogen Bonding and Crystallography
The amine and ketone groups in (R)-3-Amino-1-chloro-4-phenylbutan-2-one facilitate N–H···O and C=O···H–N hydrogen bonds, influencing crystal packing. In contrast, 3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-one forms extended networks via diphenylamino N–H interactions and π-stacking, as analyzed using graph-set theory . Such differences highlight how substituents dictate supramolecular assembly and material properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
